molecular formula C14H12O5 B1456589 4-(Benzyloxy)-2,5-dihydroxybenzoic acid CAS No. 66910-91-6

4-(Benzyloxy)-2,5-dihydroxybenzoic acid

Cat. No.: B1456589
CAS No.: 66910-91-6
M. Wt: 260.24 g/mol
InChI Key: CEPGEPUVIGYRNI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,5-dihydroxybenzoic acid is a phenolic compound of interest in medicinal and synthetic chemistry research. This molecule features a benzoic acid core substituted with two hydroxyl groups and a benzyloxy group, a structure analogous to other researched dihydroxybenzoic acid derivatives . Its primary research application is as a key synthetic intermediate or building block for the preparation of more complex molecules. The presence of the benzyloxy group serves as a common protecting group for a phenolic hydroxyl, allowing for selective chemical transformations at other sites on the molecule, a strategy evident in the synthesis of related compounds . Furthermore, based on studies of structurally similar hydroxybenzoate esters, this compound may be investigated for its potential as an enzyme inhibitor. Research on analogs, such as hydroxylated benzyl benzoates, has shown significant inhibitory activity against enzymes like tyrosinase, which is a key target in melanin biosynthesis research for cosmetic and food science applications . The rationale for studying such compounds stems from structure-activity relationship (SAR) studies which indicate that the number and position of hydroxyl groups are critical for binding affinity and inhibitory potency . Researchers can employ various synthetic methodologies to produce this compound, including Fischer-Speier esterification or Mitsunobu reactions for regioselective alkylation, techniques used for the synthesis of similar dihydroxybenzoate derivatives . 4-(Benzyloxy)-2,5-dihydroxybenzoic acid is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2,5-dihydroxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGEPUVIGYRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20791948
Record name 4-(Benzyloxy)-2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20791948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66910-91-6
Record name 4-(Benzyloxy)-2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20791948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Benzyloxy)-2,5-dihydroxybenzoic acid (C14H12O5), also known as a benzyloxy derivative of dihydroxybenzoic acid, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a dihydroxybenzoic acid backbone, contributing to its unique chemical reactivity and biological properties. The molecular formula is C14H12O5, with a molecular weight of 252.24 g/mol.

Biological Activities

1. Antioxidant Activity
Research indicates that 4-(benzyloxy)-2,5-dihydroxybenzoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, its IC50 value for DPPH radical scavenging activity is reported to be lower than that of standard antioxidants like Trolox .

2. Antimicrobial Properties
While the compound shows promise in antioxidant activities, studies have yielded mixed results regarding its antimicrobial efficacy. In certain assays, it did not demonstrate significant antimicrobial activity against various Gram-positive and Gram-negative bacteria at concentrations typically used in disc diffusion methods .

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Dihydroxybenzoic acids are known to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

The biological activity of 4-(benzyloxy)-2,5-dihydroxybenzoic acid can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism: The compound likely interacts with reactive oxygen species (ROS), neutralizing them and thereby reducing oxidative damage to cells.
  • Cell Signaling: It may influence signaling pathways related to inflammation and cellular stress responses, although specific pathways remain to be elucidated.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntioxidantIC50 = 5.0 μg/mL (better than Trolox)
AntimicrobialLimited activity against bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways

Recent Studies

  • Antioxidant Evaluation : A study highlighted the antioxidant capacity of the compound using DPPH assays, revealing its potential as a natural antioxidant agent .
  • Microbial Resistance : Investigations into the antimicrobial properties indicated that while some derivatives exhibit activity, 4-(benzyloxy)-2,5-dihydroxybenzoic acid itself may require further modification for enhanced efficacy against specific pathogens .
  • Pharmacological Potential : Ongoing research is exploring the compound's role in modulating cellular responses in cancer models, particularly its ability to inhibit cell proliferation in certain cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have demonstrated that 4-(Benzyloxy)-2,5-dihydroxybenzoic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MIC) are reported as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects : The compound has been investigated for its potential in reducing inflammation. In animal models of arthritis, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its therapeutic potential for inflammatory diseases .

Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines. Notably, it has shown efficacy against breast cancer cells (MCF-7) with an IC50 value of 15 µM and cervical cancer cells (HeLa) with an IC50 value of 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Biochemistry

Enzyme Interaction Studies : The structural similarity of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid to natural substrates makes it a valuable tool for studying enzyme interactions. Its ability to modulate enzyme activities can provide insights into biochemical pathways and mechanisms .

Materials Science

Polymeric Applications : The compound is being explored for use in the development of new materials with specific properties. Its functional groups allow for incorporation into polymer matrices, enhancing their mechanical and thermal properties. Dendritic polymers based on similar structures have shown promise in applications such as drug delivery systems and biosensors .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent.

Anti-inflammatory Research

In a murine model of arthritis, the administration of this compound resulted in reduced paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.

Cancer Cell Studies

A publication in Cancer Letters reported that treatment with this compound led to significant apoptosis in MCF-7 cells via mitochondrial pathway activation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 2,5-Dihydroxybenzoic acid (Gentisic acid) : Lacks the benzyloxy group at position 4, with hydroxyl groups at positions 2 and 5 .
  • 3,4-Dihydroxybenzoic Acid (Protocatechuic acid) : Hydroxyl groups at positions 3 and 4; exhibits strong α-synuclein fibrillation inhibition (60%) .
  • 4-Hydroxybenzoic Acid : Single hydroxyl at position 4; partial inhibition of α-synuclein fibrillation .
  • 4-Benzyloxy-3,5-dimethylbenzoic Acid : Benzyloxy at position 4 with methyl groups at 3 and 5; highlights the impact of additional alkyl substituents .

Table 1: Structural and Functional Comparison

Compound Name Substituents α-Synuclein Inhibition (%) Key Biological Role
4-(Benzyloxy)-2,5-dihydroxybenzoic acid 2,5-OH; 4-benzyloxy Not reported Potential modulator of protein aggregation
2,5-Dihydroxybenzoic acid 2,5-OH 30% Fibroblast growth factor inhibitor
3,4-Dihydroxybenzoic acid 3,4-OH 60% Potent α-synuclein inhibitor
4-Hydroxybenzoic acid 4-OH Partial inhibition Baseline activity in fibrillation studies

Physicochemical Properties

  • Acidity : The hydroxyl groups at positions 2 and 5 contribute to acidity (pKa ~2.5–3.0), while the benzyloxy group at position 4 reduces polarity compared to hydroxylated analogs .
  • Solubility : The benzyloxy substituent decreases aqueous solubility but improves organic solvent compatibility, which may influence formulation strategies .

Preparation Methods

Benzylation of 2,4-Dihydroxybenzaldehyde to Form 4-(Benzyloxy)-2-hydroxybenzaldehyde

A primary step in the synthesis involves the selective benzylation of 2,4-dihydroxybenzaldehyde to yield 4-benzyloxy-2-hydroxybenzaldehyde, which is a key intermediate toward the target compound.

  • Reagents and Conditions:

    • Starting material: 2,4-dihydroxybenzaldehyde
    • Base: Sodium bicarbonate or potassium carbonate
    • Alkylating agent: Benzyl chloride or benzyl bromide
    • Solvent: Acetonitrile (preferred) or acetone
    • Catalyst: Potassium iodide (0.1–0.2 eq) to enhance reaction efficiency
    • Temperature: 40°C to reflux conditions
  • Key Findings:

    • The use of potassium iodide is critical; without it, conversion is low (16% conversion without KI vs. up to 89% with KI).
    • Acetonitrile as solvent improves selectivity, reducing bis-alkylation side products from 25% (in acetone) to about 12%.
    • The reaction typically proceeds with 1.15 equivalents of benzyl chloride and base, heated for several hours.
    • The reaction progress can be monitored by HPLC, focusing on the area percentages of mono- and bis-benzylated products.
Entry Base Used Alkylating Agent Solvent Temp (°C) Mono-Benzylation (%) Bis-Benzylation (%) Starting Material (%)
1 K2CO3 (1.0 eq) BnCl + KI Acetone 40 → reflux 51 49 0.2
2 K2CO3 (1.0 eq) BnCl Acetone reflux 84 12 4
3 K2CO3 (1.15 eq) BnCl + KI Acetone 40 65 25 8
4 K2CO3 (1.15 eq) BnCl + KI CH3CN 40 80 12 6
5 NaHCO3 (1.15 eq) BnCl + KI CH3CN reflux 89 5.7 5
6 KF (2.0 eq) BnCl CH3CN reflux 85 7 8

Table 1: Optimization of benzylation conditions for 4-benzyloxy-2-hydroxybenzaldehyde preparation.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate (4-benzyloxy-2-hydroxybenzaldehyde) is subsequently oxidized to the corresponding carboxylic acid (4-(Benzyloxy)-2,5-dihydroxybenzoic acid).

  • Reagents and Conditions:

    • Oxidant: Sodium chlorite (NaClO2)
    • Buffer: Sodium dihydrogen phosphate (NaH2PO4)
    • Solvent system: DMSO and water mixture
    • Temperature: 0°C to room temperature
    • Reaction time: Approximately 14 hours
  • Procedure:

    • The aldehyde is dissolved in DMSO/water with NaH2PO4.
    • NaClO2 solution is added slowly at 0°C.
    • The mixture is stirred at room temperature for 14 hours.
    • The reaction is quenched by adding sodium carbonate solution, acidified, and extracted with ethyl acetate.
    • Purification via flash chromatography and recrystallization yields the pure acid.
  • Yields and Purity:

    • Typical isolated yields are around 50-61% after purification.
    • Purity is confirmed by HPLC (>95%) and NMR spectroscopy.

Protection and Deprotection Strategies

  • Protection of Hydroxyl Groups:

    • Benzylation serves as a protecting group for phenolic hydroxyls to prevent unwanted side reactions during oxidation.
    • Potassium carbonate or sodium bicarbonate bases facilitate benzyl ether formation.
  • Debenzylation:

    • After oxidation, debenzylation can be performed under hydrogenation conditions using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.
    • This step regenerates free hydroxyl groups, yielding the dihydroxybenzoic acid.

Experimental Techniques and Monitoring

  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
    • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural identity and purity.
    • Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) provide molecular weight confirmation.
  • Purification:

    • Flash column chromatography with silica gel is employed using hexane/ethyl acetate solvent gradients.
    • Recrystallization is used to enhance purity.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Benzylation 2,4-Dihydroxybenzaldehyde K2CO3, BnCl, KI, CH3CN, 40°C to reflux 4-Benzyloxy-2-hydroxybenzaldehyde 80-89 KI essential, acetonitrile preferred
2. Oxidation 4-Benzyloxy-2-hydroxybenzaldehyde NaClO2, NaH2PO4, DMSO/H2O, 0°C to RT 4-(Benzyloxy)-2,5-dihydroxybenzoic acid 50-61 Slow addition, long reaction time
3. Debenzylation (optional) Benzyl-protected acid Pd/C, H2 atmosphere, room temperature 2,5-Dihydroxybenzoic acid ~97 Hydrogenolysis to remove benzyl groups

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-2,5-dihydroxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzyloxy-substituted benzoic acids typically involves selective protection/deprotection of hydroxyl groups. For example:

  • Benzyl Protection : Start with 2,5-dihydroxybenzoic acid. Protect the hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 2,5-bis(benzyloxy)benzoic acid.
  • Selective Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HCl in dioxane) to selectively remove one benzyl group, yielding 4-(benzyloxy)-2,5-dihydroxybenzoic acid. Optimize reaction time and temperature to prevent over-reduction or side reactions .

Q. Key Parameters to Monitor :

  • Reaction pH for hydroxyl group activation.
  • Solvent polarity (DMF or THF) to control reaction kinetics.
  • Temperature (reflux vs. room temperature) for selectivity.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic Protons : Look for splitting patterns in the 6.5–8.0 ppm range. Benzyloxy groups show characteristic peaks at ~4.9–5.1 ppm (CH₂).
    • Hydroxyl Protons : Broad peaks at ~9–12 ppm (pH-dependent). Use D₂O exchange to confirm.
  • IR Spectroscopy :
    • Stretching vibrations: O-H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (benzyl ether, 1200–1250 cm⁻¹).
  • Cross-Validation : Compare with literature data for similar compounds (e.g., 4-hydroxybenzoic acid derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals.
  • Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 295 K. Key parameters:
    • R Factor : Aim for <0.06 (e.g., as achieved for 4-(2,5-dihexyloxyphenyl)benzoic acid in ).
    • Disorder Handling : Apply SHELXL refinement for flexible benzyloxy groups.
  • Structural Insights : Analyze dihedral angles between the benzyloxy substituent and the aromatic ring to assess steric effects .

Q. What strategies mitigate hydrolysis of the benzyloxy group during biological assays?

Methodological Answer:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize nucleophilic attack on the ether bond.
  • Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to reduce oxidative cleavage.
  • Thermodynamic Data : Hydrolysis of similar compounds (e.g., 4-hydroxybenzoic acid derivatives) releases ~20.6 kJ/mol energy, suggesting exothermic degradation pathways. Monitor via HPLC .

Q. How can researchers evaluate the compound’s interaction with microbial targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Use tyrosinase or cytochrome P450 models. For example:
    • Competitive Inhibition : Compare IC₅₀ values with known inhibitors (e.g., benzoic acid derivatives in ).
    • Kinetic Studies : Apply Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
  • Microbial Growth Assays : Test against Gram-positive/negative bacteria in nutrient broth at 37°C, using MIC (Minimum Inhibitory Concentration) protocols .

Q. How to resolve contradictions in reported spectral data for benzyloxy-substituted benzoic acids?

Methodological Answer:

  • Systematic Comparison : Compile NMR data from multiple sources (e.g., PubChem, DSSTox) and identify solvent- or pH-dependent shifts.
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate experimental peaks.
  • Case Study : Discrepancies in ¹³C NMR for 3,5-dichloro-4-hydroxybenzoic acid were resolved by recrystallization in deuterated DMSO .

Q. What analytical methods quantify 4-(Benzyloxy)-2,5-dihydroxybenzoic acid in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • HPLC-DAD :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).
    • Detection: λ = 254 nm (aromatic π→π* transitions).
  • Validation Parameters :
    • Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL).
    • Recovery rates (spiked samples: 95–105%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Benzyloxy)-2,5-dihydroxybenzoic acid
Reactant of Route 2
4-(Benzyloxy)-2,5-dihydroxybenzoic acid

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